

# Spectroscopic Profile of 6-Phenylhexan-2-one: A Technical Guide

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## Compound of Interest

Compound Name: 6-Phenylhexan-2-one

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This technical guide provides a comprehensive overview of the spectroscopic data for **6-Phenylhexan-2-one** (CAS No: 14171-89-2), a ketone with applications in organic synthesis.<sup>[1]</sup> The document details the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents the available spectral information in a structured format for easy reference and comparison.

## Chemical Structure and Properties

**6-Phenylhexan-2-one** is a ketone with the molecular formula  $C_{12}H_{16}O$  and a molecular weight of approximately 176.26 g/mol.<sup>[2][3]</sup> Its structure consists of a hexan-2-one backbone with a phenyl substituent at the 6-position.

Structure:

## Spectroscopic Data

While extensive experimental data for **6-Phenylhexan-2-one** is not readily available in publicly accessible databases, this section outlines the expected spectral characteristics based on its structure and provides a template for data presentation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

**<sup>1</sup>H NMR Spectroscopy:** Proton NMR is crucial for elucidating the hydrogen environments within the molecule. The expected signals for **6-Phenylhexan-2-one** would include resonances for the aromatic protons of the phenyl group, the methylene protons of the hexyl chain, and the methyl protons adjacent to the carbonyl group.

**<sup>13</sup>C NMR Spectroscopy:** Carbon NMR provides information about the different carbon environments. The spectrum of **6-Phenylhexan-2-one** is expected to show distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the hexyl chain. PubChem indicates the availability of a <sup>13</sup>C NMR spectrum for this compound, acquired on a Jeol FX-100 instrument.[\[2\]](#)

Table 1: Predicted NMR Data for **6-Phenylhexan-2-one**

Assignment	<sup>1</sup> H NMR (Predicted)	<sup>13</sup> C NMR (Predicted)
H-1 (CH <sub>3</sub> )	Singlet	Signal
H-3 (CH <sub>2</sub> )	Triplet	Signal
H-4 (CH <sub>2</sub> )	Multiplet	Signal
H-5 (CH <sub>2</sub> )	Multiplet	Signal
H-6 (CH <sub>2</sub> )	Triplet	Signal
Aromatic H	Multiplet	Multiple Signals
C-1 (CH <sub>3</sub> )	-	Signal
C-2 (C=O)	-	Signal
C-3 (CH <sub>2</sub> )	-	Signal
C-4 (CH <sub>2</sub> )	-	Signal
C-5 (CH <sub>2</sub> )	-	Signal
C-6 (CH <sub>2</sub> )	-	Signal
Aromatic C	-	Multiple Signals

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For **6-Phenylhexan-2-one**, the most prominent absorption band is expected to be from the carbonyl (C=O) group of the ketone.

Table 2: Expected IR Absorption Bands for **6-Phenylhexan-2-one**

Functional Group	Expected Absorption Range (cm <sup>-1</sup> )
C=O (Ketone)	1705 - 1725
C-H (sp <sup>3</sup> Aliphatic)	2850 - 3000
C-H (sp <sup>2</sup> Aromatic)	3000 - 3100
C=C (Aromatic)	1450 - 1600

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of **6-Phenylhexan-2-one** would be expected to show a molecular ion peak (M<sup>+</sup>) corresponding to its molecular weight.

Table 3: Expected Mass Spectrometry Fragmentation for **6-Phenylhexan-2-one**

m/z	Possible Fragment
176	[M] <sup>+</sup> (Molecular Ion)
158	[M - H <sub>2</sub> O] <sup>+</sup>
115	[M - C <sub>4</sub> H <sub>7</sub> O] <sup>+</sup>
105	[C <sub>7</sub> H <sub>5</sub> O] <sup>+</sup>
91	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl ion)
43	[CH <sub>3</sub> CO] <sup>+</sup> (Acylium ion)

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data.

### NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **6-Phenylhexan-2-one** in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
- Data Acquisition: Acquire the <sup>1</sup>H and <sup>13</sup>C NMR spectra on a suitable NMR spectrometer.
- Data Processing: Process the raw data (Free Induction Decay) using appropriate software to obtain the final spectra.

### IR Spectroscopy

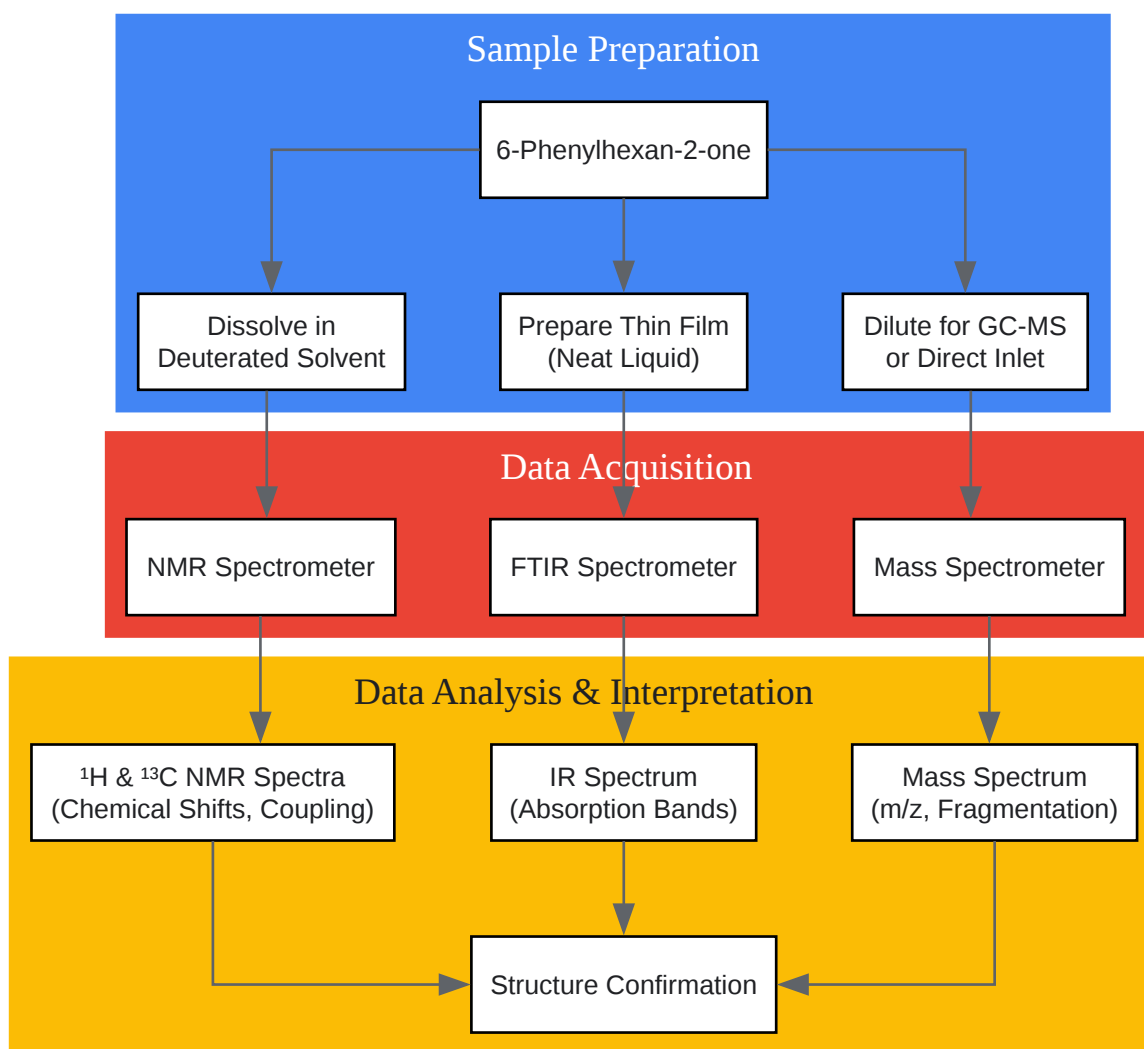
- Sample Preparation: As **6-Phenylhexan-2-one** is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- Background Subtraction: A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

### Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI).
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
- Detection: Detect the ions to generate the mass spectrum.

## Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like **6-Phenylhexan-2-one**.



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Caption: Workflow for Spectroscopic Analysis.

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## References

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